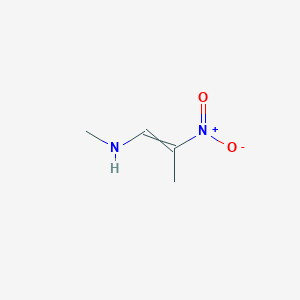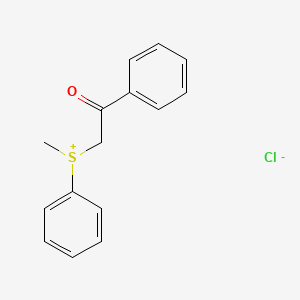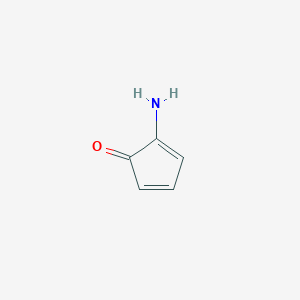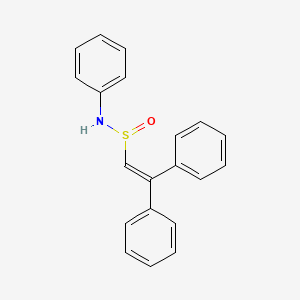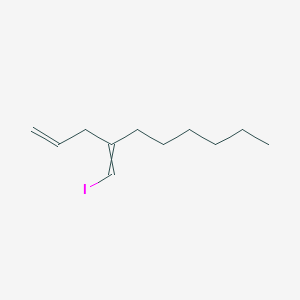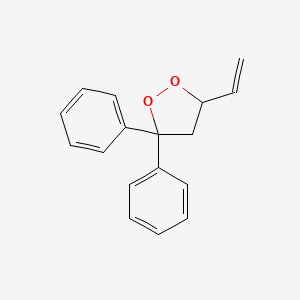
5-Ethenyl-3,3-diphenyl-1,2-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-3,3-diphenyl-1,2-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-3,3-diphenyl-1,2-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, diols, and substituted derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
5-Ethenyl-3,3-diphenyl-1,2-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions. The specific mechanism depends on the type of reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the ethenyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar reactivity.
2-Phenyl-1,3-dioxolane: A related compound with one phenyl group.
Uniqueness
5-Ethenyl-3,3-diphenyl-1,2-dioxolane is unique due to the presence of both ethenyl and phenyl groups, which impart distinct reactivity and stability compared to other dioxolanes. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
102261-93-8 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
5-ethenyl-3,3-diphenyldioxolane |
InChI |
InChI=1S/C17H16O2/c1-2-16-13-17(19-18-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2 |
Clé InChI |
IKWGHCWFSPZVIF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



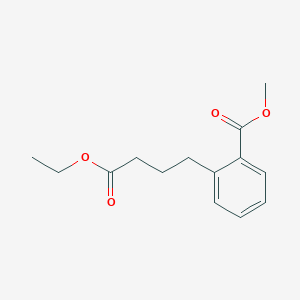
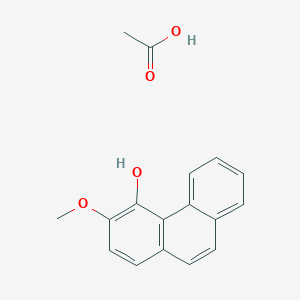
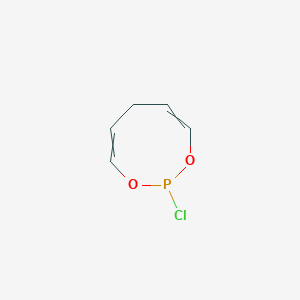
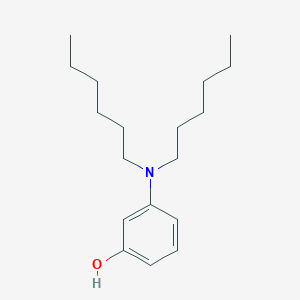

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)


